

Z-Asp-OtBu CAS number and molecular weight

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Compound of Interest

Compound Name: Z-Asp-OtBu

Cat. No.: B612875

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An In-depth Technical Guide to Z-Asp(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N- α -Benzyloxycarbonyl-L-aspartic acid α -tert-butyl ester, commonly known as Z-Asp(OtBu)-OH. It is a critical reagent in the field of peptide chemistry, serving as a protected derivative of aspartic acid for use in peptide synthesis. This document details its chemical properties, applications in synthetic protocols, and strategies to mitigate potential side reactions.

Core Compound Data

Z-Asp(OtBu)-OH is a synthetic amino acid derivative where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester. This dual protection scheme is instrumental in directing the regioselectivity of peptide bond formation during synthesis.

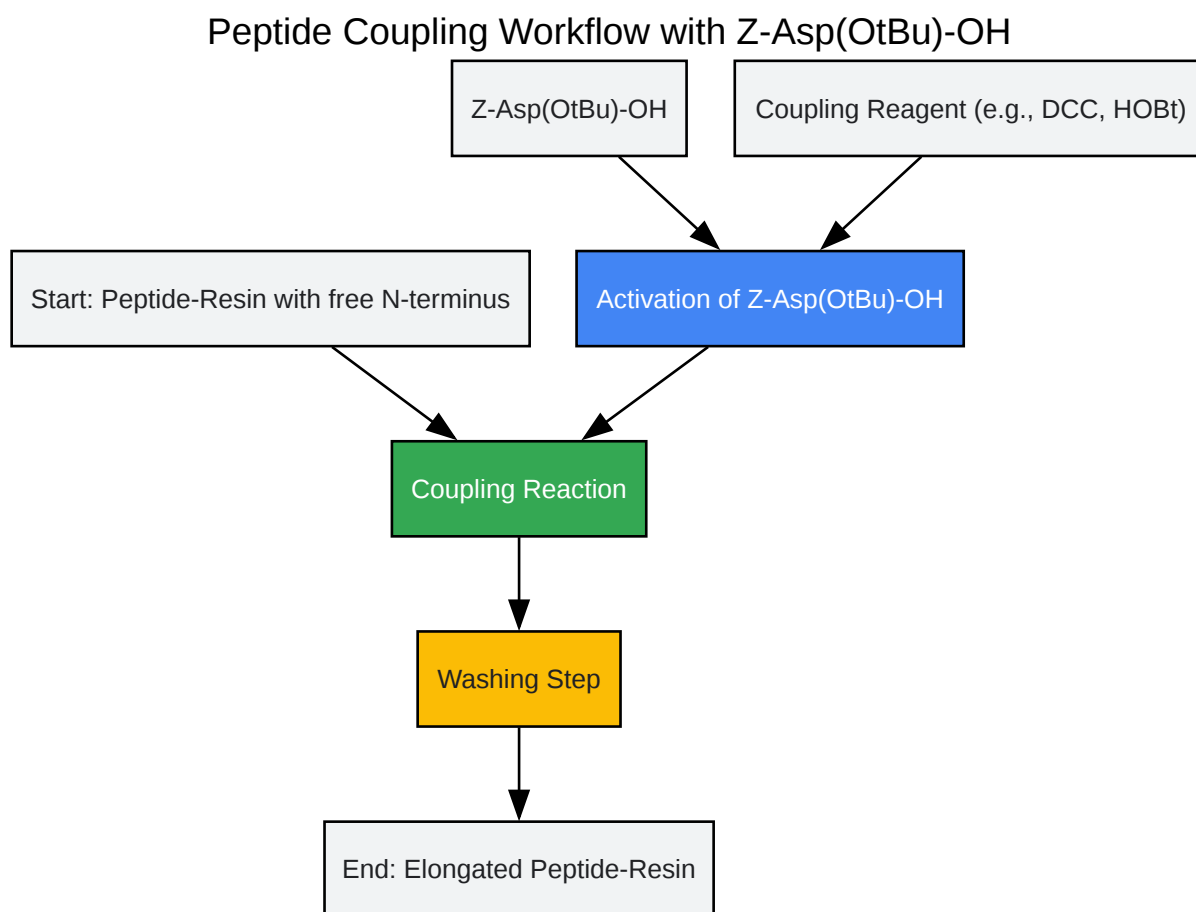
Parameter	Value	Reference
CAS Number	5545-52-8	[1][2]
Molecular Formula	C ₁₆ H ₂₁ NO ₆	[1][3][4]
Molecular Weight	323.34 g/mol	[3][5][6]
Appearance	White to off-white powder or crystals	[1]
Purity	≥98.0%	[1]
Synonyms	N-Cbz-L-aspartic acid 4-tert-butyl ester, Z-L-Aspartic acid 4-tert-butyl ester, N-Benzyloxycarbonyl-L-aspartic acid 4-tert-butyl ester	[2]

**Application in Peptide Synthesis

Z-Asp(OtBu)-OH is primarily utilized in solution-phase peptide synthesis. The Z group on the N-terminus is stable under the conditions required for peptide coupling but can be removed by catalytic hydrogenation. The OtBu protecting group on the aspartic acid side chain is stable to the hydrogenation conditions used to remove the Z group but is labile to strong acids like trifluoroacetic acid (TFA). This orthogonality of protecting groups is a cornerstone of classical peptide synthesis strategies.

Experimental Workflow: Peptide Coupling

The following diagram outlines a typical workflow for the incorporation of a Z-Asp(OtBu)-OH residue into a growing peptide chain.



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Peptide Coupling Workflow

Experimental Protocol: Peptide Coupling

A representative protocol for the coupling of Z-Asp(OtBu)-OH in a solution-phase synthesis is as follows:

- **Activation:** Dissolve Z-Asp(OtBu)-OH (1.2 equivalents) and a coupling additive such as HOBT (1.2 equivalents) in a suitable solvent (e.g., DMF).^[7] Cool the solution to 0°C. Add the coupling reagent, for instance, DCC (1.2 equivalents), and stir the mixture for 30 minutes to pre-activate the amino acid.^[7]
- **Coupling:** To the activated amino acid solution, add the peptide with a free amino group (1 equivalent) dissolved in DMF. The pH of the reaction mixture is maintained between 7.5 and 8.0 by the addition of a non-nucleophilic base like N-methylmorpholine.^[7]

- **Reaction Monitoring:** The reaction is typically stirred for 1 hour at 0°C and then allowed to warm to room temperature, stirring for an additional 2-24 hours.^[7] The progress of the reaction can be monitored by techniques such as TLC or HPLC.
- **Work-up and Purification:** Upon completion, the reaction mixture is typically poured into water to precipitate the product.^[7] The solid is collected by filtration, washed with water, and then purified. A common byproduct, dicyclohexylurea (DCU) if DCC is used, is removed during the purification process.^[7]

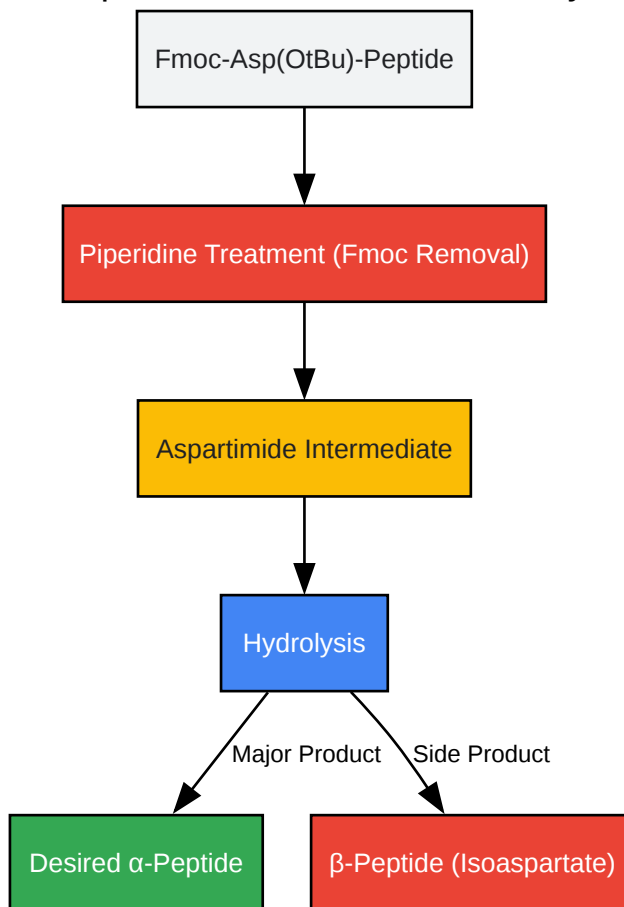
Challenges: Aspartimide Formation

A significant side reaction associated with the use of Asp(OtBu) derivatives in peptide synthesis is the formation of aspartimide. This intramolecular cyclization is particularly prevalent in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.^{[8][9]} The formation of aspartimide can lead to a mixture of products, including the desired peptide, the aspartimide-containing peptide, and peptides with β -aspartyl and iso-aspartyl linkages.

Logical Relationship: Aspartimide Formation Pathway

The following diagram illustrates the logical pathway leading to the formation of aspartimide and subsequent byproducts during peptide synthesis.

Aspartimide Formation Pathway



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